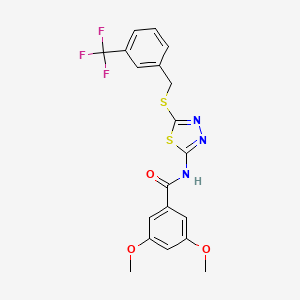

3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

The compound 3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by:

- A 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group (3,5-dimethoxy-substituted benzene).

- A 5-((3-(trifluoromethyl)benzyl)thio) moiety at the 5-position of the thiadiazole ring.

Propiedades

IUPAC Name |

3,5-dimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S2/c1-27-14-7-12(8-15(9-14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-4-3-5-13(6-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJDRBCGGIPUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Formation of the thiadiazole ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Introduction of the trifluoromethylbenzyl group: This step involves the nucleophilic substitution reaction where the thiadiazole intermediate reacts with 3-(trifluoromethyl)benzyl chloride in the presence of a base.

Coupling with 3,5-dimethoxybenzoic acid: The final step involves the coupling of the intermediate with 3,5-dimethoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired benzamide.

Análisis De Reacciones Químicas

3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the thiadiazole ring or other functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound may exhibit significant biological activities, including:

- Anticancer Properties : The thiadiazole moiety is known for its diverse pharmacological applications, particularly in anticancer research. Compounds with similar structures have shown efficacy against various cancer cell lines.

- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : Interaction studies have demonstrated that 3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can inhibit specific enzymes involved in disease pathways, which is crucial for drug development.

Applications in Scientific Research

The compound's unique properties allow for various applications in scientific research:

Medicinal Chemistry

The compound serves as a lead structure for the development of new therapeutic agents. Its ability to interact with biological targets can be explored through:

- Molecular Docking Studies : These studies predict how the compound binds to specific receptors or enzymes.

- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the structure affect biological activity can lead to more potent derivatives.

Drug Discovery

The compound's potential as a drug candidate is significant due to its biological activities. It can be tested in:

- In vitro Assays : Evaluating its effectiveness against cancer cell lines or inflammatory models.

- In vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.

Biochemical Research

Research involving this compound can provide insights into biochemical pathways and mechanisms of action. Its interactions with proteins and enzymes can be studied to understand disease mechanisms better.

Case Studies

Several studies have highlighted the applications of compounds similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models of arthritis. |

| Study C | Enzyme Interaction | Identified binding affinity to specific kinases involved in cancer progression. |

Mecanismo De Acción

The mechanism of action of 3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Inhibiting Enzymes: It may inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.

Generating Reactive Oxygen Species (ROS): The compound may induce oxidative stress in microbial cells by generating ROS, which can damage cellular components and lead to cell death.

Comparación Con Compuestos Similares

Key Observations :

Structural and Crystallographic Features

The molecular planarity and hydrogen-bonding networks of thiadiazole derivatives correlate with their bioactivity and stability:

| Compound | Planarity (RMS Deviation) | Hydrogen Bonding | Dihedral Angles | Reference |

|---|---|---|---|---|

| Target Compound | Not reported (predicted planar due to benzamide conjugation) | Likely intramolecular C–H···N bonds | — | — |

| (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine | 0.149 Å (all non-H atoms) | Intra- and intermolecular C–H···N bonds stabilize layers parallel to (0 1 1) plane | — | [2] |

| Bis-thiadiazole in | Planar (deviation ≤0.024 Å) | N–H···N bonds form 1D chains along b-axis | Dihedral angles: 54.28° and 76.56° between rings | [3] |

Key Observations :

- The trifluoromethyl group in the target compound may disrupt planarity compared to dimethyl or methylsulfanyl analogs, reducing crystal packing efficiency but improving solubility [2].

- Hydrogen-bonding networks (e.g., N–H···N in ) enhance thermal stability and bioavailability, suggesting the target compound’s benzamide group could form similar interactions [3].

Key Observations :

- The target compound’s synthesis may resemble ’s thiol addition but requires benzamide coupling, which could introduce steric hindrance due to the trifluoromethyl group [1].

- Slow evaporation of acetone (used in ) is a viable method for growing single crystals of the target compound for X-ray analysis [2].

Actividad Biológica

3,5-Dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structure, characterized by multiple functional groups including methoxy and trifluoromethyl substituents, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, highlighting its anticancer properties and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S, with a molecular weight of approximately 455.47 g/mol. The compound features:

- Two methoxy groups : Contributing to its lipophilicity and modulating biological activity.

- A thiadiazole moiety : Known for diverse biological properties.

- A trifluoromethylbenzyl thioether : Enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 4.27 | |

| Compound B | MDA-MB-231 | 9.00 | |

| Compound C | HT29 (Colon) | 12.57 | |

| This compound | MCF7 (Breast) | TBD |

In a study by Alam et al., various thiadiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). The results indicated that the presence of specific substituents on the thiadiazole ring significantly influenced the cytotoxicity profile .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of cell proliferation : Inducing apoptosis in cancer cells.

- Targeting specific kinases : Similar compounds have shown to inhibit ERK1/2 pathways .

- Interference with DNA synthesis : Leading to cell cycle arrest.

Other Biological Activities

Beyond anticancer properties, thiadiazole derivatives have been reported to exhibit other biological activities:

- Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains .

- Anti-inflammatory Effects : Compounds in this class may reduce inflammation through modulation of cytokine release.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various thiadiazole derivatives for their biological activities. A notable case involved the synthesis of a series of thiadiazole compounds that were tested for their cytotoxicity against several cancer cell lines. The results demonstrated a correlation between structural modifications and enhanced biological activity .

Example Case Study

In one study conducted by Hosseinzadeh et al., several new thiadiazole derivatives were synthesized and tested against prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC). The most active compound exhibited an IC₅₀ value as low as 1.7 µM against pancreatic cancer cells . This highlights the potential for developing targeted therapies based on structural modifications.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:

The synthesis involves multi-step reactions requiring precise control of:

- Catalysts/Reagents: Use bases (e.g., triethylamine) for nucleophilic substitutions and coupling agents (e.g., HATU) for amide bond formation .

- Reaction Conditions: Optimal temperature (60–80°C), solvent selection (e.g., DMF or dichloromethane), and reaction time (4–12 hours) to maximize yield (typically 60–85%) and purity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (acetone/ethanol) to isolate the final product .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,5-positions; trifluoromethylbenzyl thioether) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 496.08) .

- Infrared Spectroscopy (IR): Peaks at 1670–1690 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (C-F stretching) .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Answer:

- Substituent Variation: Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .

- Thiadiazole Ring Modifications: Introduce methyl or ethyl groups at the 5-position of the thiadiazole to improve metabolic stability .

- Biological Assays: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to correlate structural changes with IC₅₀ values .

Advanced: What in vitro assays are recommended for evaluating its anticancer potential?

Answer:

- Cytotoxicity Screening: MTT/WST-1 assays on adherent cell lines (24–72 hours incubation) with dose ranges of 1–100 µM .

- Apoptosis Analysis: Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

- Target Inhibition: Western blotting for caspase-3/9 activation or PARP cleavage to confirm pro-apoptotic mechanisms .

Advanced: How can contradictions between computational docking predictions and experimental binding data be resolved?

Answer:

- Validation Methods: Compare AutoDock Vina-predicted binding poses (e.g., with EGFR kinase) to X-ray crystallography or surface plasmon resonance (SPR) results .

- Solvent Effects: Re-run docking simulations with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions .

- Dynamic Confirmation: Perform molecular dynamics simulations (50 ns) to assess binding stability and ligand-protein hydrogen bonding .

Advanced: What computational strategies predict its interaction with biological targets?

Answer:

- Molecular Docking: Use Glide (Schrödinger Suite) with flexible ligand sampling to identify potential binding pockets in kinases or tubulin .

- Pharmacophore Modeling: Map key features (e.g., hydrogen bond acceptors near the thiadiazole ring) to prioritize targets like COX-2 or HDACs .

- ADMET Prediction: SwissADME to evaluate logP (target <5), bioavailability, and CYP450 inhibition risks .

Basic: What stability challenges arise during storage and handling?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thioether moiety .

- Hydrolysis Risk: Avoid aqueous buffers at pH >8, as the amide bond may degrade; use lyophilization for long-term stability .

- Impurity Monitoring: Track degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm .

Advanced: How can pharmacokinetic properties be improved through derivatization?

Answer:

- Prodrug Design: Introduce ester groups at the methoxy positions for enhanced solubility and in vivo hydrolysis .

- PEGylation: Attach polyethylene glycol (PEG) chains to the benzamide nitrogen to prolong half-life .

- Metabolic Profiling: Use liver microsomes (human/rat) to identify CYP-mediated metabolites and block vulnerable sites .

Advanced: What strategies assess selectivity against off-target proteins?

Answer:

- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores .

- CRISPR-Cas9 Knockout: Generate cell lines lacking the target protein (e.g., Bcl-2) to confirm on-target effects .

- Thermal Shift Assays: Monitor ΔTm shifts for off-target binding using differential scanning fluorimetry .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

- Byproducts: Unreacted starting materials (e.g., 3-(trifluoromethyl)benzyl chloride) or dimerized thiadiazole intermediates .

- Mitigation: Optimize stoichiometry (1.2:1 molar ratio of benzoyl chloride to thiadiazole amine) and use scavengers (e.g., molecular sieves) .

- QC Protocols: LC-MS tracking of reaction progress and preparative HPLC for impurity removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.